molecular formula C18H17ClFN3O2S2 B3046517 Acetamide, N-[(3-chloro-4-fluorophenyl)methyl]-2-[(3,4-dihydro-4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)thio]- CAS No. 1252907-87-1

Acetamide, N-[(3-chloro-4-fluorophenyl)methyl]-2-[(3,4-dihydro-4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)thio]-

Cat. No.: B3046517
CAS No.: 1252907-87-1
M. Wt: 425.9
InChI Key: FRCIUJVHIXHBES-UHFFFAOYSA-N
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Description

Acetamide, N-[(3-chloro-4-fluorophenyl)methyl]-2-[(3,4-dihydro-4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)thio]- is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[(3-chloro-4-fluorophenyl)methyl]-2-[(3,4-dihydro-4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)thio]- typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes, advanced purification techniques, and stringent quality control measures to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[(3-chloro-4-fluorophenyl)methyl]-2-[(3,4-dihydro-4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)thio]- can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents and conditions used in these reactions depend on the specific transformation desired. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thio group may yield sulfoxides or sulfones, while reduction of the carbonyl group may yield alcohols or amines.

Scientific Research Applications

Acetamide, N-[(3-chloro-4-fluorophenyl)methyl]-2-[(3,4-dihydro-4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)thio]- has a wide range of scientific research applications, including:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.

    Biology: It may be used in studies of enzyme inhibition, protein-ligand interactions, and other biochemical processes.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Acetamide, N-[(3-chloro-4-fluorophenyl)methyl]-2-[(3,4-dihydro-4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)thio]- involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Acetamide, N-[(3-chloro-4-fluorophenyl)methyl]-2-[(3,4-dihydro-4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)thio]- include other acetamide derivatives and compounds with similar functional groups, such as:

Uniqueness

The uniqueness of Acetamide, N-[(3-chloro-4-fluorophenyl)methyl]-2-[(3,4-dihydro-4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)thio]- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O2S2/c1-2-6-23-17(25)16-14(5-7-26-16)22-18(23)27-10-15(24)21-9-11-3-4-13(20)12(19)8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCIUJVHIXHBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401107978
Record name Acetamide, N-[(3-chloro-4-fluorophenyl)methyl]-2-[(3,4-dihydro-4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401107978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1252907-87-1
Record name Acetamide, N-[(3-chloro-4-fluorophenyl)methyl]-2-[(3,4-dihydro-4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1252907-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-[(3-chloro-4-fluorophenyl)methyl]-2-[(3,4-dihydro-4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401107978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetamide, N-[(3-chloro-4-fluorophenyl)methyl]-2-[(3,4-dihydro-4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)thio]-
Reactant of Route 2
Reactant of Route 2
Acetamide, N-[(3-chloro-4-fluorophenyl)methyl]-2-[(3,4-dihydro-4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)thio]-
Reactant of Route 3
Reactant of Route 3
Acetamide, N-[(3-chloro-4-fluorophenyl)methyl]-2-[(3,4-dihydro-4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)thio]-
Reactant of Route 4
Reactant of Route 4
Acetamide, N-[(3-chloro-4-fluorophenyl)methyl]-2-[(3,4-dihydro-4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)thio]-
Reactant of Route 5
Reactant of Route 5
Acetamide, N-[(3-chloro-4-fluorophenyl)methyl]-2-[(3,4-dihydro-4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)thio]-
Reactant of Route 6
Reactant of Route 6
Acetamide, N-[(3-chloro-4-fluorophenyl)methyl]-2-[(3,4-dihydro-4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)thio]-

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